1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound . It is part of the pyrazolopyridines family, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been recognized for their extensive biomedical applications. A comprehensive review by Donaire-Arias et al. (2022) showcases the diversity of substituents present at different positions of this compound and outlines its significant applications in the biomedical sector. The versatility of this compound is further highlighted in its extensive literature presence, including numerous references and patents, pointing to its prominent role in the medical and pharmaceutical industries Donaire-Arias et al., 2022.
Antitumor Activity
The antitumor potential of pyrazolo[3,4-b]pyridine derivatives has been a subject of interest in cancer research. Abdel‐Latif et al. (2016) synthesized a new series of these derivatives and evaluated their cytotoxicity against human laryngeal epidermoid carcinoma cells, with certain compounds exhibiting significant antitumor effects. This highlights the potential of 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives in the development of new cancer therapies Abdel‐Latif et al., 2016.
Kinase Inhibition for Drug Development
The compound's role in kinase inhibition is noteworthy, especially in the context of drug development. Arunachalam et al. (2019) reported the development of a scalable synthesis route for BMS-986236, a potent kinase inhibitor. This synthesis approach mitigated safety hazards and improved the overall process, underscoring the compound's importance in therapeutic applications Arunachalam et al., 2019.
Antimicrobial and Antitumor Properties
El-Borai et al. (2012) conducted a study on the synthesis of pyrazolo[3,4-b]pyridines and investigated their antimicrobial and antitumor activities. The synthesized compounds displayed significant activity against various bacterial and fungal strains, as well as antitumor activity against a liver cell line, highlighting their potential in antimicrobial and cancer treatment applications El-Borai et al., 2012.
Material Science Applications
In material science, El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and explored their thermal stability and optical properties. The study demonstrated the potential of these derivatives in the fabrication of devices, such as thin films and heterojunctions, highlighting their applicability in material science and electronic device manufacturing El-Menyawy et al., 2019.
Corrosion Inhibition
The role of this compound derivatives in corrosion inhibition has also been studied. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study provided insights into the potential industrial applications of these compounds in protecting metals from corrosion Dandia et al., 2013.
Structural and Vibrational Analysis
The structural and vibrational properties of this compound derivatives have been the focus of investigations. Bahgat et al. (2009) conducted theoretical and experimental studies on the structure and vibrational spectra of these compounds, providing valuable information on their physical and chemical characteristics Bahgat et al., 2009.
Protein Kinase Inhibitors for Alzheimer's Treatment
Chioua et al. (2009) reported the synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. The study identified a potential new lead compound for the treatment of Alzheimer's disease, emphasizing the compound's therapeutic potential Chioua et al., 2009.
Supramolecular Aggregation
Low et al. (2007) examined the supramolecular aggregation of certain this compound derivatives. The study provided insights into the molecular interactions and structural characteristics of these compounds, contributing to our understanding of their potential applications Low et al., 2007.
Mechanism of Action
Target of Action
The compound belongs to a group of heterocyclic compounds known as pyrazolopyridines, which have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential for regulating cell cycle progression and signal transduction pathways . The interaction between this compound and these enzymes typically involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the proliferation of cancer cells by disrupting the activity of CDKs, leading to cell cycle arrest and apoptosis. Additionally, it can alter the expression of genes involved in cell growth and survival, further contributing to its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with target enzymes and proteins . By binding to the active sites of CDKs and protein kinases, this compound inhibits their enzymatic activity, leading to the disruption of critical signaling pathways. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function . It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular behavior, such as reduced cell proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, this compound can localize to various cellular compartments, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound to these compartments allows it to interact with target enzymes and proteins, thereby modulating cellular processes and signaling pathways.
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-4-10-11-7(6)9-3-5/h1,3-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWIETUNZIVFLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C=NN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725445 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-67-1 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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